An In-Depth Technical Guide to N-tert-butyl-2-methylpropan-1-amine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to N-tert-butyl-2-methylpropan-1-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and chemical research, the strategic use of sterically hindered amines is a cornerstone of modern molecular design. These structural motifs are instrumental in modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of N-tert-butyl-2-methylpropan-1-amine (also known as tert-butylisobutylamine), a secondary amine characterized by significant steric bulk around the nitrogen atom.
This document will delve into the compound's chemical identity, physicochemical properties, synthesis methodologies, and its applications, particularly within the realm of organic synthesis and drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel chemical entities.
Chemical Identity and Properties
N-tert-butyl-2-methylpropan-1-amine is a secondary amine with the chemical formula C₈H₁₉N.[1] Its structure features a tert-butyl group and an isobutyl group attached to a central nitrogen atom, which imparts significant steric hindrance.
CAS Registry Number: 56951-66-7[1]
IUPAC Name: N-tert-butyl-2-methylpropan-1-amine[1]
Synonyms:
A summary of its computed physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 129.24 g/mol | PubChem |
| Molecular Formula | C₈H₁₉N | PubChem |
| XLogP3-AA | 2.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 129.151749610 Da | PubChem |
| Monoisotopic Mass | 129.151749610 Da | PubChem |
| Topological Polar Surface Area | 12 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
| Complexity | 69.1 | PubChem |
Synthesis and Handling
Synthesis Protocol: Reductive Amination
A common and effective method for the synthesis of N-tert-butyl-2-methylpropan-1-amine is through the reductive amination of isobutyraldehyde with tert-butylamine. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the final secondary amine.
Reaction Scheme:
Caption: Reductive amination pathway for the synthesis of N-tert-butyl-2-methylpropan-1-amine.
Detailed Experimental Protocol:
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Reaction Setup: To a solution of isobutyraldehyde (1.0 equivalent) in a suitable solvent such as methanol or ethanol, add tert-butylamine (1.1 equivalents) at room temperature.
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-tert-butyl-2-methylpropan-1-imine intermediate. The reaction can be monitored by TLC or GC-MS.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise while maintaining the temperature below 10 °C.
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Reaction Completion and Quench: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Once the reaction is complete, quench the excess reducing agent by the slow addition of water.
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Work-up and Extraction: Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent. Add water and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure N-tert-butyl-2-methylpropan-1-amine.
Handling and Safety
As with most amines, N-tert-butyl-2-methylpropan-1-amine is expected to be a flammable and corrosive liquid. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A detailed Safety Data Sheet (SDS) should be consulted before handling. For instance, the SDS for the related compound tert-butylamine indicates that it is a highly flammable liquid and vapor, is harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled.[2]
Applications in Research and Drug Development
Sterically hindered amines are a valuable class of compounds in medicinal chemistry and organic synthesis. Their bulky nature can impart unique properties to molecules, such as increased metabolic stability, modulation of basicity (pKa), and control of molecular conformation.
While specific research citing N-tert-butyl-2-methylpropan-1-amine is not widely documented in publicly available literature, its structural motifs are highly relevant to drug design. The tert-butyl and isobutyl groups can serve as "pharmacophoric shields," preventing unwanted interactions with metabolic enzymes or off-target receptors.
Potential Roles in Medicinal Chemistry:
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Modulation of Physicochemical Properties: The lipophilic nature of the alkyl groups can enhance membrane permeability and influence the overall solubility of a drug candidate.
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Improving Metabolic Stability: The steric hindrance around the nitrogen can protect the amine from enzymatic degradation, such as N-dealkylation, thereby increasing the in vivo half-life of a drug.
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As a Non-Nucleophilic Base: In organic synthesis, sterically hindered amines can function as effective non-nucleophilic bases, capable of deprotonating acidic protons without competing in nucleophilic reactions.
The general importance of hindered amines is well-established in the synthesis of various pharmaceuticals and as stabilizers in materials science.
Supplier Information
While direct commercial listings for N-tert-butyl-2-methylpropan-1-amine (CAS 56951-66-7) are not readily found, its hydrochloride salt, N-(tert-Butyl)-2-methylpropan-1-amine hydrochloride (CAS 31820-18-5), is available from several chemical suppliers. This indicates that the free amine can be readily obtained by a simple free-basing procedure.
Free-Basing Protocol from the Hydrochloride Salt:
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Dissolve the N-(tert-Butyl)-2-methylpropan-1-amine hydrochloride salt in water.
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Cool the aqueous solution in an ice bath.
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Slowly add a strong base, such as a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the solution is strongly basic (pH > 12).
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Extract the liberated free amine with a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.
It is advisable to perform this procedure efficiently, as volatile amines can be lost during solvent removal.
Conclusion
N-tert-butyl-2-methylpropan-1-amine represents a valuable, albeit not widely commercialized, building block for chemical synthesis and drug discovery. Its sterically hindered nature offers a strategic tool for medicinal chemists to fine-tune the properties of lead compounds. The synthetic accessibility of this amine, either through reductive amination or from its hydrochloride salt, makes it a practical component for research and development endeavors. As the demand for structurally diverse and metabolically robust drug candidates continues to grow, the utility of hindered amines like N-tert-butyl-2-methylpropan-1-amine is poised to become increasingly significant.
References
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PubChem. N-tert-butyl-2-methylpropan-1-amine. National Center for Biotechnology Information. [Link]
